N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications
Novel Polycyclic Systems
A study has developed new fused pentacyclic systems, which are novel polycyclic structures containing 1,4-benzodiazepine and isoindolinone fragments. These compounds offer potential for further exploration in chemical research and drug design (Ukhin et al., 2011).
Heterocyclic Hybrids Synthesis
Research on benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates the synthesis of these compounds with good to excellent yields. These findings are significant for the development of novel compounds in medicinal chemistry (Almansour et al., 2016).
Development of Novel Compounds
The synthesis of new coumarins complemented by quantum chemical studies illustrates the creation of unique compounds. Such research is vital for expanding the diversity of chemical structures available for various applications (Al-Amiery et al., 2016).
Multi-Component Reaction Synthesis
An efficient approach for the synthesis of N-alkyl-2-aryl-2-(6-oxo-4H-benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-5(6H)-yl)acetamides has been described. This method involves a multi-component reaction, showcasing a novel synthesis pathway for complex compounds (Asgari et al., 2019).
Asymmetric Allylation Reactions
A study on asymmetric allylation reaction of allylboronates with seven-membered cyclic imines, dibenzo[b,f][1,4]oxazepines, has been conducted. This research opens up new possibilities in stereocontrolled synthesis of chiral nitrogen-containing heterocycle structures (Cai et al., 2020).
Pericyclic Reaction Synthesis
Innovative research has been conducted on using pericyclic reactions for the synthesis of new 1,3-oxazepine compounds from new imines. This highlights the potential of pericyclic reactions in synthesizing complex heterocyclic structures (Abood, 2010).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-8-18-13-7-6-12(17-11(2)19)9-14(13)21-10-16(3,4)15(18)20/h5-7,9H,1,8,10H2,2-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCJCXVBDZXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.